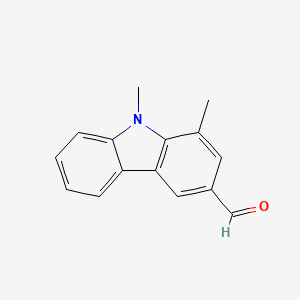
1,9-dimethyl-9H-carbazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-dimethyl-9H-carbazole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antitumor Activity
1,9-Dimethyl-9H-carbazole-3-carbaldehyde exhibits potent antitumor properties. Research has demonstrated that derivatives of carbazole, including this compound, can induce apoptosis in cancer cells. For instance, studies on related carbazole derivatives have shown their ability to reactivate the p53 pathway, a crucial mechanism in tumor suppression. This reactivation leads to increased apoptosis in melanoma cells, making these compounds promising candidates for cancer therapy .
Mechanism of Action
The mechanism involves the upregulation of caspase activities, which are critical in the apoptotic process. In vivo studies confirmed that these compounds can inhibit tumor growth effectively while exhibiting minimal toxicity towards normal cells . The selectivity of these compounds towards cancer cells over normal cells enhances their therapeutic potential.
Material Sciences
Photoinitiators
Carbazole derivatives, including this compound, are utilized as photoinitiators in polymerization processes. Their ability to generate free radicals upon exposure to light makes them suitable for applications in coatings and adhesives. The photochemical properties contribute to their effectiveness in initiating polymerization reactions under UV light .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of carbazole compounds also make them valuable in the development of OLEDs. Their high thermal stability and excellent electron transport capabilities are advantageous for creating efficient light-emitting devices. Research indicates that incorporating such compounds into OLED structures can enhance performance metrics such as brightness and efficiency .
Organic Synthesis
Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various substituted carbazole derivatives through reactions such as the Povarov reaction and Claisen-Schmidt condensation. These reactions enable the formation of complex molecular architectures that are pivotal in drug discovery and development .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agent | Induces apoptosis via p53 pathway activation |
| Material Sciences | Photoinitiator | Effective in UV polymerization processes |
| Organic Synthesis | Building block for derivatives | Versatile synthesis routes for complex molecules |
Case Studies
-
Antitumor Efficacy Study
- Objective: Evaluate the antitumor activity of this compound.
- Method: In vitro assays on melanoma cell lines.
- Results: Significant inhibition of cell growth and induction of apoptosis were observed with minimal effects on normal cells.
-
Photoinitiator Application
- Objective: Assess the efficiency of carbazole derivatives as photoinitiators.
- Method: Polymerization tests under UV light.
- Results: Demonstrated high efficacy in initiating polymerization reactions, leading to durable coatings.
-
Synthesis of New Derivatives
- Objective: Synthesize novel carbazole derivatives using this compound.
- Method: Various organic reactions including Povarov reaction.
- Results: Successful formation of new compounds with potential biological activity.
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
1,9-dimethylcarbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H13NO/c1-10-7-11(9-17)8-13-12-5-3-4-6-14(12)16(2)15(10)13/h3-9H,1-2H3 |
InChI 键 |
QGSWJIDTWAAUSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N(C3=CC=CC=C32)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















